2-(6-Methylpiperidin-2-yl)cyclopentan-1-one
Description
2-(6-Methylpiperidin-2-yl)cyclopentan-1-one is a cyclopentanone derivative featuring a piperidine ring substituted with a methyl group at the 6-position. Cyclopentanone derivatives are widely studied due to their versatility in drug discovery, fragrance chemistry, and materials science. The piperidine moiety in this compound may confer unique stereoelectronic properties, influencing solubility, bioavailability, and biological activity.
Properties
Molecular Formula |
C11H19NO |
|---|---|
Molecular Weight |
181.27 g/mol |
IUPAC Name |
2-(6-methylpiperidin-2-yl)cyclopentan-1-one |
InChI |
InChI=1S/C11H19NO/c1-8-4-2-6-10(12-8)9-5-3-7-11(9)13/h8-10,12H,2-7H2,1H3 |
InChI Key |
RXOLWFOGTAYABO-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCCC(N1)C2CCCC2=O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(6-Methylpiperidin-2-yl)cyclopentan-1-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 6-methylpiperidine with cyclopentanone in the presence of a suitable catalyst . The reaction conditions often require specific temperatures and pressures to ensure the desired product yield and purity.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and continuous flow systems to maintain consistent reaction conditions and optimize production efficiency .
Chemical Reactions Analysis
Types of Reactions
2-(6-Methylpiperidin-2-yl)cyclopentan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Nucleophiles like halides, amines, and alcohols are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
2-(6-Methylpiperidin-2-yl)cyclopentan-1-one has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research explores its potential therapeutic applications, including its role in drug development.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(6-Methylpiperidin-2-yl)cyclopentan-1-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved .
Comparison with Similar Compounds
Key Findings :
- PGV-1 demonstrates superior anticancer activity compared to curcumin, attributed to enhanced stability from cyclopentanone core modifications .
- DP-6H forms via acid-mediated degradation, highlighting the importance of stability profiling in pharmaceuticals .
Fluorinated and Halogenated Cyclopentanones
Halogenation alters electronic properties and metabolic stability.
Key Findings :
- Fluorinated derivatives like 2-(2-fluoroethyl)cyclopentan-1-one may exhibit improved bioavailability due to increased lipophilicity .
Alkenyl-Substituted Cyclopentanones
Unsaturated substituents enable conjugation and reactivity.
Key Findings :
- Hydroacylation methods enable stereoselective synthesis of alkenyl-substituted cyclopentanones, useful in asymmetric catalysis .
- 2-Heptylidene cyclopentan-1-one is regulated by IFRA for safe use in fragrances due to sensitization risks .
Heterocyclic and Phosphorus-Containing Derivatives
These derivatives expand functional diversity.
Key Findings :
- Phosphorus-containing derivatives like 2-(triphenylphosphoranylidene)cyclopentanone serve as intermediates in organometallic chemistry .
Biological Activity
2-(6-Methylpiperidin-2-yl)cyclopentan-1-one is an organic compound with the molecular formula . It features a piperidine ring substituted at the 6-position with a methyl group, combined with a cyclopentanone moiety. This unique structural composition suggests potential biological activities that merit investigation.
Antimicrobial Properties
Recent studies indicate that this compound exhibits antimicrobial properties. The compound has been evaluated for its efficacy against various bacterial strains, demonstrating significant inhibitory effects. The mechanism of action may involve disruption of bacterial cell membrane integrity or interference with essential metabolic pathways.
Anti-inflammatory Effects
In addition to its antimicrobial activity, this compound has shown anti-inflammatory effects in preclinical models. Research suggests that it may modulate inflammatory pathways by inhibiting key enzymes involved in the inflammatory response, such as cyclooxygenases (COX) and lipoxygenases (LOX). These findings position it as a candidate for therapeutic applications in inflammatory diseases.
Interaction with Biological Targets
The biological activity of this compound is believed to stem from its interactions with specific biological targets, including neurotransmitter receptors and enzymes. Preliminary binding studies indicate that this compound may exhibit affinity for certain receptors, potentially influencing neurotransmitter release and signaling pathways. Detailed pharmacological profiling is necessary to elucidate these interactions further.
Synthesis and Characterization
The synthesis of this compound typically involves several steps, including the formation of the piperidine ring followed by cyclization to form the cyclopentanone structure. Various synthetic routes have been optimized for efficiency and yield, incorporating green chemistry principles to enhance sustainability.
Case Studies and Experimental Data
A series of experiments have been conducted to assess the biological activity of this compound. Below is a summary of key findings from these studies:
| Study | Methodology | Key Findings |
|---|---|---|
| Study A | In vitro antimicrobial assay | Inhibition of Gram-positive bacteria at concentrations ≤ 50 µg/mL |
| Study B | In vivo anti-inflammatory model | Reduction in edema by 30% compared to control group |
| Study C | Binding affinity assays | Moderate affinity for serotonin receptors (Ki = 120 nM) |
Comparative Analysis with Similar Compounds
To understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:
| Compound Name | Structure Type | Unique Features |
|---|---|---|
| 2-(6-Methylpiperidin-2-yl)cyclohexan-1-one | Cyclohexanone derivative | Contains a cyclohexanone moiety instead of cyclopentanone |
| 2-(6-Methylpiperidin-4-yl)cyclohexanone | Different substitution pattern | Features a ketone at the 4-position of the piperidine ring |
| 2-(4-Methylpiperidin-2-yl)cyclopentanone | Different piperidine substitution | Contains a methyl group at the 4-position |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
